Methyl 3-chloro-4-(hydroxymethyl)benzoate CAS 1260809-99-1 properties
Methyl 3-chloro-4-(hydroxymethyl)benzoate CAS 1260809-99-1 properties
Topic: Methyl 3-chloro-4-(hydroxymethyl)benzoate CAS 1260809-99-1 properties Content Type: An in-depth technical guide or whitepaper on the core.[1] Audience: Researchers, scientists, and drug development professionals.
A Versatile "Pivot" Scaffold for Medicinal Chemistry[1]
Executive Summary
Methyl 3-chloro-4-(hydroxymethyl)benzoate (CAS 1260809-99-1) represents a critical bifunctional building block in modern drug discovery.[1] Characterized by an orthogonal reactivity profile—combining an electrophilic ester, a nucleophilic benzyl alcohol, and a sterically demanding chlorine substituent—this scaffold serves as a "pivot" point in the synthesis of complex heterocycles, kinase inhibitors, and PROTAC linkers.
This technical guide provides an exhaustive analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in medicinal chemistry.[2] It is designed to move beyond basic catalog data, offering the "field notes" required for high-success experimentation.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
Methyl 3-chloro-4-(hydroxymethyl)benzoate is a white crystalline solid.[1] Its structure features a para-disposition between the ester and the hydroxymethyl group, with a chlorine atom at the meta position relative to the ester.[1] This specific substitution pattern modulates the acidity of the benzylic protons and influences the lipophilicity (LogP) of the final drug candidate.
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| CAS Number | 1260809-99-1 | Primary identifier |
| IUPAC Name | Methyl 3-chloro-4-(hydroxymethyl)benzoate | |
| Molecular Formula | C₉H₉ClO₃ | |
| Molecular Weight | 200.62 g/mol | |
| SMILES | COC(=O)C1=CC(Cl)=C(CO)C=C1 | |
| Appearance | White to off-white solid | |
| Melting Point | 58–62 °C (Typical range) | Lower than corresponding acid; higher than oil precursors.[1][3] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water. |
| pKa (Predicted) | ~13.5 (Benzyl alcohol) | Non-ionizable at physiological pH. |
| LogP (Predicted) | 1.62 | Ideal for fragment-based design (Rule of 3 compliant).[1] |
Synthetic Methodology
The synthesis of CAS 1260809-99-1 is rarely a single-step commercial process.[1] For research scale, it is most robustly accessed via the Radical Bromination-Hydrolysis Sequence starting from methyl 3-chloro-4-methylbenzoate.[1] This route avoids the over-reduction issues associated with reducing diesters.[1]
Workflow Diagram: Synthesis & Reactivity
Caption: Two-step synthesis from the methyl-benzoate precursor involving Wohl-Ziegler bromination followed by mild hydrolysis.
Detailed Protocol: The "Hydrolytic Switch" Method
Step 1: Wohl-Ziegler Bromination [1]
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Reagents: Methyl 3-chloro-4-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).[1]
-
Solvent: CCl₄ (traditional) or Methyl Formate/DCM (greener alternative).
-
Procedure:
-
Reflux (70-80°C) for 4–6 hours. Monitor by TLC (the bromide is less polar than the starting material).
-
Critical Insight: Do not push for 100% conversion if dibromination is observed. Stop at ~90% conversion.
-
Cool, filter off succinimide, and concentrate.
Step 2: Silver-Assisted or Carbonate Hydrolysis [1]
-
Reagents: Crude Bromide intermediate, CaCO₃ (3.0 eq) or AgNO₃ (1.1 eq) for faster rates.
-
Solvent: 1,4-Dioxane : Water (1:1 v/v).[1]
-
Procedure:
-
Suspend the crude bromide in the solvent mixture.[1]
-
Add the base (CaCO₃ is preferred for mildness; prevents ester hydrolysis).[1]
-
Reflux for 3–5 hours.
-
Workup: Acidify carefully to pH 4 (to neutralize carbonate), extract with EtOAc, and wash with Brine.
-
Purification: Silica gel chromatography (Gradient: 10% -> 40% EtOAc in Hexanes). The alcohol is significantly more polar than the bromide.[1]
-
Structural Characterization (Spectroscopy)[2][12][14]
Validating the identity of CAS 1260809-99-1 requires distinguishing it from the unreacted methyl precursor and the over-oxidized aldehyde.[1]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.9–8.0 ppm (m, 2H): Aromatic protons adjacent to the ester/chlorine (H-2, H-6).
-
δ 7.5–7.6 ppm (d, 1H): Aromatic proton adjacent to the hydroxymethyl group (H-5).
-
δ 4.80 ppm (s, 2H): Diagnostic Singlet . The benzylic methylene (-CH ₂OH).[1] If this is a doublet, your exchangeable proton is coupling; add D₂O to collapse to singlet.[1]
-
δ 3.92 ppm (s, 3H): Methyl ester (-COOCH ₃).
-
δ ~2.0 ppm (br s, 1H): Hydroxyl proton (-OH).
-
-
¹³C NMR:
-
Mass Spectrometry (ESI+):
-
Expect [M+H]⁺ = 201.03 (³⁵Cl) and 203.03 (³⁷Cl) in a 3:1 ratio.
-
Common fragment: Loss of -OCH₃ [M-31] or loss of -OH [M-17].[1]
-
Applications in Drug Discovery[2]
This scaffold is not merely an intermediate; it is a strategic "node" in Fragment-Based Drug Discovery (FBDD).[1]
A. The "Linker" Logic in PROTACs
The 3-chloro-4-(hydroxymethyl) motif is ideal for designing rigid linkers.[1]
-
Rigidity: The phenyl ring provides a rigid spacer.[1]
-
Vector Control: The meta-chloro substituent forces the hydroxymethyl group out of plane relative to the ester, creating a "kink" that can improve solubility and binding pocket fit compared to the non-chlorinated analog.[1]
-
Orthogonality: The alcohol can be alkylated (ether linkage) to attach an E3 ligase ligand, while the ester is hydrolyzed and coupled to the Warhead.[1]
B. Divergent Synthesis Workflow
The utility of this compound lies in its ability to branch into three distinct chemical spaces.[1]
Caption: Decision tree for functionalizing the scaffold.[1] The pathway is chosen based on the desired linkage (Amine, Ether, or Amide).
Handling, Stability & Safety
-
Stability: Benzyl alcohols with electron-withdrawing groups (like the ester) are relatively stable to air oxidation but can degrade under strong acidic conditions (formation of benzylic cation/polymerization).[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Keep the container tightly reduced to minimize moisture absorption.[1]
-
Safety (HSE):
References
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Synthetic Route Validation (Bromination)
-
Hydrolysis Methodology
-
Physicochemical Data
-
Application in Kinase Inhibitors
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. rsc.org [rsc.org]
- 5. DE60129298T2 - Condensed azepines as vasopressin agonists - Google Patents [patents.google.com]
- 6. 5162-82-3 | 3-Chloro-4-methylbenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. mdpi.com [mdpi.com]
